molecular formula C23H27N3O3S B14966201 N-[2-(2-Methylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-C]pyrazol-3-YL]-1-adamantanecarboxamide

N-[2-(2-Methylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-C]pyrazol-3-YL]-1-adamantanecarboxamide

Cat. No.: B14966201
M. Wt: 425.5 g/mol
InChI Key: CWJBVRRZTNYGMW-UHFFFAOYSA-N
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Description

N-[2-(2-Methylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-C]pyrazol-3-YL]-1-adamantanecarboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a thieno[3,4-C]pyrazole core and an adamantanecarboxamide moiety. The presence of these functional groups imparts distinctive chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-Methylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-C]pyrazol-3-YL]-1-adamantanecarboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thieno[3,4-C]pyrazole Core: This step involves the cyclization of appropriate precursors under controlled conditions. Reagents such as hydrazine and sulfur-containing compounds are often used.

    Introduction of the Adamantanecarboxamide Moiety: This step involves the coupling of the thieno[3,4-C]pyrazole intermediate with an adamantanecarboxylic acid derivative. Coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) are commonly employed.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-Methylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-C]pyrazol-3-YL]-1-adamantanecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-(2-Methylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-C]pyrazol-3-YL]-1-adamantanecarboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(2-Methylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-C]pyrazol-3-YL]-1-adamantanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

N-[2-(2-Methylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-C]pyrazol-3-YL]-1-adamantanecarboxamide can be compared with other similar compounds, such as:

    Pyrazole Derivatives: Compounds with a pyrazole core, known for their diverse pharmacological activities.

    Thieno Derivatives: Compounds containing a thieno ring, often studied for their biological properties.

    Adamantane Derivatives: Compounds with an adamantane moiety, used in various therapeutic applications.

The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H27N3O3S

Molecular Weight

425.5 g/mol

IUPAC Name

N-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide

InChI

InChI=1S/C23H27N3O3S/c1-14-4-2-3-5-20(14)26-21(18-12-30(28,29)13-19(18)25-26)24-22(27)23-9-15-6-16(10-23)8-17(7-15)11-23/h2-5,15-17H,6-13H2,1H3,(H,24,27)

InChI Key

CWJBVRRZTNYGMW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C45CC6CC(C4)CC(C6)C5

Origin of Product

United States

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